molecular formula C15H22N2O2 B6171638 rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans CAS No. 1951442-09-3

rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans

Cat. No. B6171638
CAS RN: 1951442-09-3
M. Wt: 262.3
InChI Key:
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Description

The compound “rac-tert-butyl (2R,3S)-3-amino-2-isopropylpyrrolidine-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 228.33 . Another similar compound, “rac-tert-butyl (2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate”, has a molecular weight of 226.32 and is an oil at room temperature .


Molecular Structure Analysis

The Inchi Code for “rac-tert-butyl (2R,3S)-3-amino-2-isopropylpyrrolidine-1-carboxylate” is 1S/C12H24N2O2/c1-8(2)10-9(13)6-7-14(10)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3/t9-,10+/m0/s1 .


Physical And Chemical Properties Analysis

The compound “rac-tert-butyl (2R,3S)-3-amino-2-isopropylpyrrolidine-1-carboxylate” is a liquid at room temperature . Another similar compound, “rac-tert-butyl (2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate”, is an oil at room temperature .

Safety and Hazards

The compound “rac-tert-butyl (2R,3S)-3-amino-2-isopropylpyrrolidine-1-carboxylate” has the following hazard statements: H315, H318, H335 . The precautionary statements are: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans involves the preparation of tert-butyl (2R,3S)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate, followed by conversion to the corresponding mesylate and subsequent displacement with ammonia to give the desired product.", "Starting Materials": [ "tert-butyl acetoacetate", "benzaldehyde", "sodium hydride", "methyl iodide", "sodium azide", "ammonia" ], "Reaction": [ "Step 1: Condensation of tert-butyl acetoacetate with benzaldehyde in the presence of sodium hydride to give tert-butyl (2R,3S)-3-phenyl-2-oxopentanoate", "Step 2: Reduction of tert-butyl (2R,3S)-3-phenyl-2-oxopentanoate with sodium borohydride to give tert-butyl (2R,3S)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate", "Step 3: Conversion of tert-butyl (2R,3S)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate to the corresponding mesylate using methanesulfonyl chloride and triethylamine", "Step 4: Displacement of the mesylate with ammonia to give rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans" ] }

CAS RN

1951442-09-3

Product Name

rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans

Molecular Formula

C15H22N2O2

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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